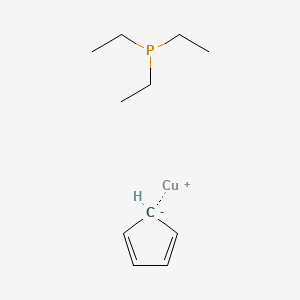

Cyclopentadienyl(triethylphosphine)copper(I)

説明

特性

IUPAC Name |

copper(1+);cyclopenta-1,3-diene;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGHHCQULGGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20CuP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12261-30-2 | |

| Record name | copper(1+);cyclopenta-1,3-diene;triethylphosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ligand Exchange Reaction with Copper(I) Precursors

The most common preparation method involves ligand substitution using copper(I) halides. A representative procedure from Cotton and Marks (as cited in) reacts cyclopentadienyl sodium (NaCp) with copper(I) chloride in the presence of triethylphosphine (PEt₃):

The reaction is conducted in anhydrous diethyl ether or hexane at −78°C to prevent ligand dissociation. The product precipitates as a light-sensitive, air-stable white solid, with yields exceeding 75% after recrystallization.

Table 1: Optimization of Solution Synthesis Parameters

Challenges in Stabilization and Crystallization

CpCuPEt₃ exhibits unusual thermal stability compared to other copper(I) alkyls, attributed to the strong σ-donor capacity of PEt₃ and π-donor properties of the cyclopentadienyl ligand. However, solutions in sulfur dioxide (SO₂) crystallize below −70°C, complicating low-temperature NMR studies. Supersaturated solutions in SO₂ at −70°C reveal three distinct proton environments for the cyclopentadienyl group, confirming a static σ-bonded structure in the solid state.

Chemical Vapor Deposition Using Cyclopentadienyl(triethylphosphine)copper(I) as a Precursor

Precursor Design for Thin-Film Deposition

CpCuPEt₃ serves as a volatile precursor for copper thin films in microelectronics. Its decomposition pathway, studied via mass spectrometry, involves sequential ligand loss:

The dissociation of PEt₃ occurs at 150–250°C, followed by homolytic cleavage of the Cu–Cp bond to deposit metallic copper.

Table 2: CVD Parameters for Copper Film Growth

Solvent and Additive Effects in Film Quality

Triethylamine or excess PEt₃ in the precursor solution suppresses ligand dissociation during vaporization, reducing premature decomposition. Films deposited from sulfur dioxide solutions exhibit smoother surfaces due to solvent-derived passivation layers, whereas hydrocarbon solvents yield porous structures.

Mechanistic Insights into Structural Dynamics

Dynamic NMR Spectroscopy of CpCuPEt₃

Variable-temperature ¹H NMR studies in SO₂ reveal fluxional behavior. At 0°C, a single resonance for cyclopentadienyl protons (δ 6.11 ppm) indicates rapid hopping of the copper atom between carbon sites via 1,3-shifts. Below −70°C, three resolved peaks (δ 6.95, 6.57, 4.46 ppm) confirm a static η¹-coordination mode. Activation energy for the hopping process is estimated at 45 kJ/mol, consistent with a σ-bonded intermediate.

Comparative Stability with Analogous Complexes

Replacing PEt₃ with weaker donors (e.g., PMe₃) reduces thermal stability, highlighting the role of PEt₃’s strong σ-donor strength. CpCuPEt₃ decomposes at 220°C, whereas CpCuPMe₃ degrades at 160°C.

Industrial-Scale Synthesis and Modifications

Patent-Based Methodologies

A patent by discloses a fluidized-bed sublimation system for large-scale CpCuPEt₃ production. Key improvements include:

-

Fluidized Bed Temperature : 80–100°C (prevents agglomeration)

-

Gas Flow Rate : 1.5 m/s (optimizes precursor entrainment)

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling of CuCl, NaCp, and PEt₃ at ambient conditions, achieving 68% yield in 2 hours. This method eliminates solvent waste but requires post-milling purification to remove NaCl byproducts.

Applications and Performance Metrics

化学反応の分析

Cyclopentadienyl(triethylphosphine)copper(I) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced back to copper(0) under certain conditions.

Substitution: The triethylphosphine ligand can be substituted with other ligands, altering the compound’s properties and reactivity.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Cyclopentadienyl(triethylphosphine)copper(I) has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Material Science: The compound is utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Biological Studies: It serves as a model compound for studying copper’s role in biological systems and its interactions with biomolecules.

Industrial Applications: The compound is employed in the production of fine chemicals and pharmaceuticals due to its catalytic properties

作用機序

The mechanism of action of cyclopentadienyl(triethylphosphine)copper(I) involves the interaction of the copper center with various substrates. The copper atom can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the copper center, while the triethylphosphine ligand modulates its reactivity. These interactions enable the compound to act as an effective catalyst in numerous chemical transformations .

類似化合物との比較

Ligand Effects: Triethylphosphine vs. Triphenylphosphine

Copper(I) complexes with phosphine ligands are studied for their stability and electronic properties. Cyclopentadienyl(triethylphosphine)copper(I) is compared to [Cu(CH₃C₄H₄)(PPh₃)ₙ]⁺ (triphenylphosphine analog):

The smaller triethylphosphine ligand reduces steric hindrance, enhancing stability, while its weaker π-accepting ability results in a less shielded phosphorus nucleus in NMR .

Other Cyclopentadienyl-Copper Complexes

Cyclopentadienyl ligands are common in transition metal chemistry. Examples include:

The β-diketonate complex exhibits superior thermal stability due to chelating ligands, making it preferable for high-temperature ALD processes. However, cyclopentadienyl(triethylphosphine)copper(I) offers better solubility in organic solvents, facilitating low-temperature deposition .

Comparison with Cyclopentadienyl-Metal Complexes

Cyclopentadienyl ligands are also used with other metals (e.g., Mo, Ta, Zr). Key differences:

Copper(I) complexes are more reactive toward ambient conditions compared to higher-valent metals like Zr(IV) but are critical for optoelectronic applications due to copper’s high conductivity .

生物活性

Cyclopentadienyl(triethylphosphine)copper(I) (CpCu(PEt3)) is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the synthesis, characterization, and biological implications of this compound, supported by recent studies and findings.

Synthesis and Characterization

The synthesis of CpCu(PEt3) typically involves the reaction of copper(I) halides with cyclopentadienyl ligands in the presence of triethylphosphine. Characterization methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the complex. The NMR spectra reveal distinct shifts in the cyclopentadienyl protons, indicating successful coordination with the copper center .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of CpCu(PEt3). For instance, research indicates that similar cyclopentadienyl complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves interactions with DNA and disruption of cellular processes leading to apoptosis.

- Study Findings :

- A study on related cyclopentadienyl complexes demonstrated IC50 values as low as 9.09 µM against HL-60 leukemic cells, suggesting a potent cytotoxic effect .

- Another investigation into transition metal complexes reported that modifications in ligand structures could enhance biological activity, indicating that variations in the phosphine ligands might influence the efficacy of CpCu(PEt3) .

Antioxidant Activity

In addition to its anticancer potential, CpCu(PEt3) has been studied for its antioxidant properties. Transition metal complexes have been shown to scavenge reactive oxygen species (ROS), reducing oxidative stress within cells.

- Mechanism : The antioxidant activity is often linked to the ability of these complexes to stabilize free radicals and prevent oxidative damage to biomolecules such as DNA and lipids .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of cyclopentadienyl complexes, including CpCu(PEt3):

| Complex | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cyclopentadienyl(triethylphosphine)copper(I) | HL-60 (leukemia) | 9.09 | Induces apoptosis |

| Cyclopentadienyl iron complex | A549 (lung cancer) | 19.16 | DNA interaction |

| Titanocene-Y | Caki-1 (renal cancer) | 10.03 | Inhibition of thioredoxin reductase |

| Ruthenium cyclopentadienyl | Various | Varies | ROS scavenging |

Case Studies

- Anticancer Efficacy : A series of experiments were conducted using CpCu(PEt3) against different cancer cell lines including A549 and HL-60. The results indicated a dose-dependent response where higher concentrations led to increased cell death, primarily through apoptosis.

- Oxidative Stress Reduction : In a separate study focusing on oxidative stress models, CpCu(PEt3) demonstrated a significant reduction in ROS levels, suggesting its potential application in protecting normal cells from oxidative damage induced by external stressors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing cyclopentadienyl(triethylphosphine)copper(I)?

- Synthesis : The compound is typically prepared by reacting copper(I) precursors (e.g., CuCl) with cyclopentadienyl ligands and triethylphosphine in anhydrous, oxygen-free conditions. Schlenk-line techniques under inert atmospheres (N₂ or Ar) are critical to prevent oxidation of the Cu(I) center .

- Characterization : Key techniques include:

- ¹H/³¹P NMR : To confirm ligand coordination and purity (e.g., absence of oxidized byproducts).

- X-ray crystallography : For structural validation (e.g., bond lengths, coordination geometry). CCDC references (e.g., 2088681) provide comparative data .

- Elemental analysis : To verify stoichiometry (e.g., C, H, Cu, P content) .

Q. How does cyclopentadienyl(triethylphosphine)copper(I) participate in C–H activation reactions?

- The compound acts as a precatalyst in copper-mediated C–H thiolation. Proposed mechanisms involve a Cu(II)/Cu(III) redox cycle:

Coordination : The Cu(I) center binds to a directing group (e.g., N,N-bidentate ligands), enabling ortho-C–H activation on cyclopentadienyl rings.

Oxidative activation : Formation of a Cu(III) intermediate via anion exchange (e.g., with thiolate ligands).

Reductive elimination : Release of the thiolated product and regeneration of Cu(I) .

- Experimental validation : Use kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring (e.g., EPR for Cu(II) detection) to probe intermediates.

Advanced Research Questions

Q. What strategies resolve contradictions in proposed reaction mechanisms involving cyclopentadienyl(triethylphosphine)copper(I)?

- Case study : Discrepancies in the Cu(II)/Cu(III) pathway (e.g., lack of direct spectroscopic evidence for Cu(III)) require:

- Control experiments : Compare reactivity with/without radical scavengers to rule out radical pathways.

- Computational modeling : DFT calculations to assess the thermodynamic feasibility of intermediates .

- Advanced spectroscopy : Operando XAS (X-ray absorption spectroscopy) to track oxidation state changes during catalysis.

Q. How can the structural dynamics of cyclopentadienyl(triethylphosphine)copper(I) be analyzed under reaction conditions?

- In-situ techniques :

- Variable-temperature XRD : To monitor structural changes (e.g., ligand dissociation) during thermal activation.

- Solid-state NMR : For surface-bound intermediates in thin-film depositions (e.g., tracking Cu–P bond stability) .

Q. What factors influence the thermal stability of cyclopentadienyl(triethylphosphine)copper(I) in vapor deposition processes?

- Key parameters :

- Ligand lability : Triethylphosphine’s weaker donor strength (vs. stronger π-acceptors) increases susceptibility to ligand loss at elevated temperatures.

- Decomposition pathways : Thermogravimetric analysis (TGA) under CVD conditions reveals mass loss profiles correlated with Cu–P bond cleavage .

- Optimization : Co-deposition with stabilizing agents (e.g., Lewis acids) or lower-pressure regimes to suppress decomposition.

Methodological Recommendations

- For mechanistic studies : Combine kinetic profiling (e.g., reaction progress NMR) with isotopic labeling (²H/¹³C) to elucidate rate-determining steps .

- For structural analysis : Cross-validate crystallographic data with DFT-optimized geometries to account for crystal packing effects .

- For deposition applications : Pre-screen precursor stability using combinatorial DSC-TGA workflows to avoid reactor fouling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。